1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride
Overview
Description
1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride is a compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group attached to the imidazole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Imidazole, the core structure of 1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride, is known to interact with a broad range of targets due to its versatile chemical and biological properties Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . The compound’s interaction with its targets could involve various mechanisms depending on the specific target and the biological context.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These factors can affect its overall efficacy and potency in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles or other nitrogen-containing compounds under mild conditions.
Introduction of the bromophenyl group: This step often involves a substitution reaction where a bromophenyl group is introduced to the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
- 1-[(4-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride
- 1-[(4-methylphenyl)methyl]-1H-imidazol-2-amine hydrochloride
Uniqueness
1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYJOLMYPOWZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2N)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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